Ethyl 4,5-dimethyl-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of multiple functional groups, including an ethyl ester, a benzofuran moiety, and an acetamido group, making it a molecule of interest in various fields of research.
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Thiophene Ring Construction: The thiophene ring can be constructed through the cyclization of dicarbonyl compounds with sulfur sources such as Lawesson’s reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the acetamido group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and benzofuran-containing molecules. Compared to these, ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
Thiophene-2-carboxylic acid: Lacks the benzofuran and acetamido groups.
Benzofuran-2-carboxylic acid: Lacks the thiophene ring and acetamido group.
N-Acetylthiophene: Lacks the benzofuran moiety.
This detailed article provides a comprehensive overview of ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO4S/c1-5-24-20(23)18-12(3)13(4)26-19(18)21-17(22)9-14-10-25-16-7-6-11(2)8-15(14)16/h6-8,10H,5,9H2,1-4H3,(H,21,22) |
InChI Key |
KPVYONYKZWOCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=COC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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